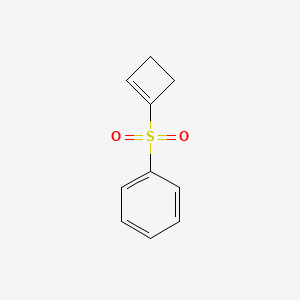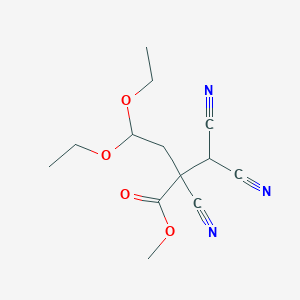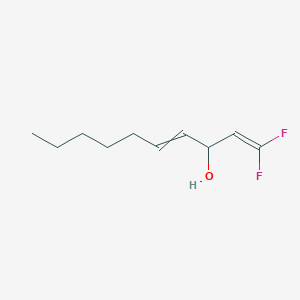
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its multiple methyl groups and a peroxol functional group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of a methyl-substituted hydrazine with a suitable diketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the hydrazine and diketone precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the peroxol group, leading to the formation of simpler pyrazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler pyrazole derivatives.
科学的研究の応用
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins and enzymes.
類似化合物との比較
Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Similar in terms of multiple methyl groups and heterocyclic structure.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Shares the pentamethyl substitution pattern.
Uniqueness
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity and potential biological activity. This sets it apart from other methyl-substituted heterocycles, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
137363-39-4 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
3-hydroperoxy-3,4,4,5,5-pentamethylpyrazole |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)7(3,4)9-10-8(6,5)12-11/h11H,1-5H3 |
InChIキー |
WQJPWIATEIXNOJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N=NC1(C)OO)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


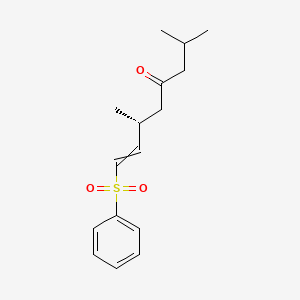

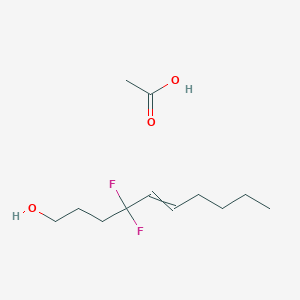
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
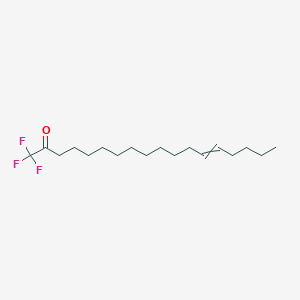
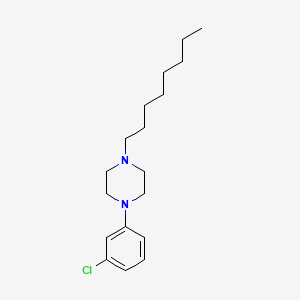
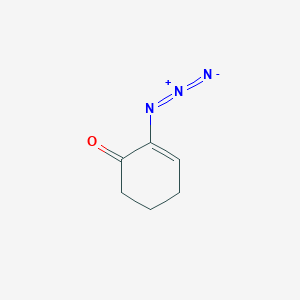
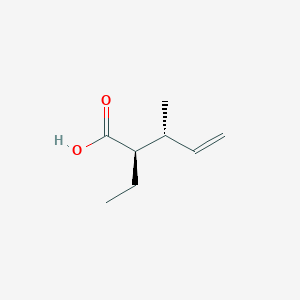
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
